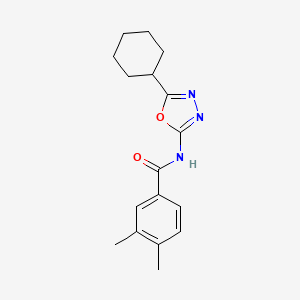![molecular formula C25H18ClF2N3O2 B2563214 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189658-44-3](/img/structure/B2563214.png)
5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains several functional groups, including a pyrimidoindolone ring, fluorobenzyl groups, and a methoxybenzyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrimidoindolone ring, for example, is a fused ring system that can contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific functional groups present. For instance, the fluorine atoms in the fluorobenzyl groups could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could affect its polarity and the strength of its intermolecular interactions .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Inhibitory Activity
A novel method for synthesizing a compound structurally related to 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has been reported. This compound has been evaluated for its inhibitory activity against Hepatitis B virus (HBV), demonstrating nanomolar in vitro inhibitory potency. The study also included molecular docking to assess the compound's potential as a new inhibitor for hepatitis B, highlighting its promising application in antiviral research (Ivashchenko et al., 2019).
Luminescence Tuning
Research into the luminescence properties of diphenylboron complexes has been conducted, indicating that substituent groups significantly influence the luminescence of these complexes. While not directly related to the exact chemical structure , this research provides insights into how modifications in chemical structures can affect luminescence properties, potentially offering avenues for the development of novel luminescent materials (Liu et al., 2002).
Antitumor Activities
The synthesis and evaluation of various isatin derivatives, including structures somewhat related to the chemical , have been explored for their cytotoxic activities against cancer cells. This research demonstrates the potential for derivatives of this compound class in cancer therapy, where specific derivatives showed significant in vitro cytotoxic activities (Reddy et al., 2013).
COX Inhibition and Analgesic Properties
A study focused on synthesizing novel compounds derived from visnaginone and khellinone, investigating their COX inhibition and analgesic properties. These compounds, through their structural activities, provide insight into the design of new anti-inflammatory and analgesic agents, suggesting a potential research application for similar compounds (Abu‐Hashem et al., 2020).
Drug Delivery Systems
The development of novel polyorganophosphazenes for in vitro release of drugs like indomethacin and 5-fluorouracil highlights another application of related chemical structures in designing drug delivery systems. This research indicates the adaptability of such compounds in creating sustained release formulations for therapeutic agents (Gudasi et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF2N3O2/c1-33-17-5-2-4-15(10-17)12-30-14-29-23-18-11-16(27)8-9-22(18)31(24(23)25(30)32)13-19-20(26)6-3-7-21(19)28/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDZRGYFWJSJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2563133.png)
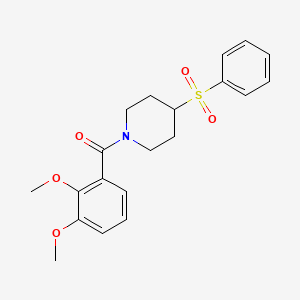
![1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2563137.png)
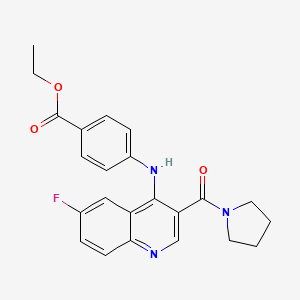
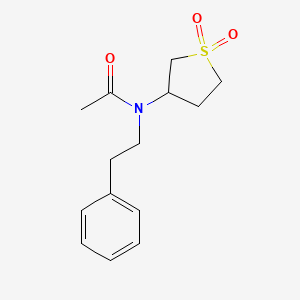
![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2563140.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2563142.png)

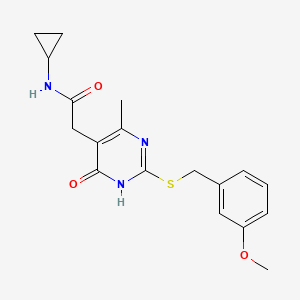
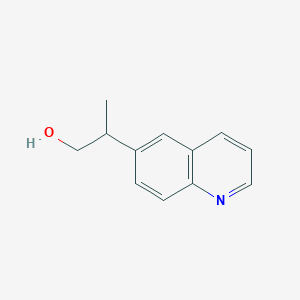
![5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B2563150.png)
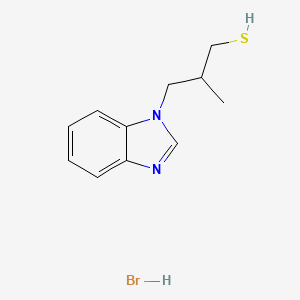
![3-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2563152.png)
